N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide
Description
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a pyrrolidine ring, and a pyrazole carboxamide moiety
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-20-8-10(7-18-20)15(22)19-12-4-5-21(9-12)14-3-2-11(16)6-13(14)17/h2-3,6-8,12H,4-5,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVPNVJOHDYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCN(C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with an amine can form an intermediate, which then undergoes cyclization.
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Attachment of the Pyrazole Carboxamide Moiety: : The pyrazole ring is often synthesized separately and then attached to the pyrrolidine ring. This can be achieved through a condensation reaction between a pyrazole derivative and the pyrrolidine intermediate.
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Final Coupling: : The final step involves coupling the dichlorophenyl group with the pyrrolidine-pyrazole intermediate. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, may be employed. Additionally, purification steps like recrystallization or chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the dichlorophenyl group or the pyrazole ring, potentially leading to dechlorination or hydrogenation products.
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Substitution: : The dichlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated or hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that enable binding to specific sites on these targets. This binding can inhibit or modulate the activity of the target, leading to the observed biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-ethylpyrazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-1-methylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and pyrazole carboxamide moieties allows for versatile interactions with various targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
